3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione
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Overview
Description
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by a naphthalene ring system substituted with a hydroxyl group and a cyclohexylbutyl side chain. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene derivatives, followed by the introduction of the cyclohexylbutyl side chain through alkylation reactions. The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions are critical to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclohexylbutyl)-3-hydroxy-1,4-naphthoquinone
- 2-Hydroxy-3-(2-methylbutyl)-1,4-naphthoquinone
- 2-Hydroxy-3-(2-phenylbutyl)-1,4-naphthoquinone
Uniqueness
3-(4-Cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6320-71-4 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-cyclohexylbutyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c21-18-15-11-6-7-12-16(15)19(22)20(23)17(18)13-5-4-10-14-8-2-1-3-9-14/h6-7,11-12,14,21H,1-5,8-10,13H2 |
InChI Key |
RQUFRNMVXBWYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
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